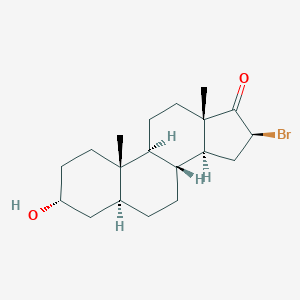

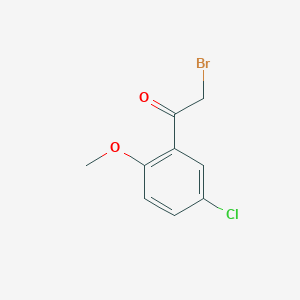

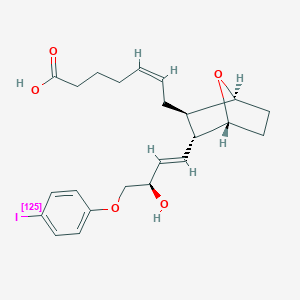

2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related bromo-chloro-methoxyphenyl ethanones involves multi-step procedures that can yield enantiomerically pure compounds. For example, the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes involves a 7-step procedure starting from a related methanone compound, demonstrating the complexity and precision required in synthesizing such molecules (Zhang et al., 2014).

Molecular Structure Analysis

The crystal and molecular structure of related compounds have been determined using techniques such as X-ray diffraction, revealing insights into their geometric configurations. For instance, the molecular structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone has been confirmed, providing a basis for understanding the structural aspects of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone and similar molecules (Kuang Xin-mou, 2009).

Chemical Reactions and Properties

Chemical reactions involving halogenated methoxyphenyl ethanones can lead to a variety of products, depending on the conditions and reactants used. For instance, the condensation of related compounds with N,N-dimethylformamide dimethyl acetal has been explored, showcasing the versatility and reactivity of these molecules (Moskvina et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including melting points and solubility, can be determined through standard laboratory techniques. These properties are crucial for understanding the behavior of these compounds under different conditions and for their application in various scientific fields.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone and similar compounds can be studied through experimental and theoretical methods. Investigations into the pyrolysis products of new psychoactive substances related to this compound provide insights into its chemical stability and potential degradation pathways (Texter et al., 2018).

科学的研究の応用

Application in Organic Synthesis

- Field : Organic Chemistry

- Summary of Application : “2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone” is a chemical compound used in organic synthesis . It’s often used as a building block in the synthesis of more complex organic compounds .

- Methods of Application : The specific methods of application can vary widely depending on the desired end product. Typically, it might be used in a reaction with another organic compound to form a new compound .

- Results or Outcomes : The outcomes of these reactions can also vary widely, but the goal is typically to create a new compound with desired properties .

Derivation from Halogenoacetic Acids

- Field : Organic Chemistry

- Summary of Application : “2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone” can be derived from halogenoacetic acids .

- Methods of Application : The compound can be synthesized by bromination of 2-hydroxy-3,5-diiodo-acetophenone in acetic acid at 70-80°, under light irradiation .

- Results or Outcomes : The result of this process is the synthesis of “2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone” with a yield of 84% .

Synthesis of alpha-Bromoketones

- Field : Organic Chemistry

- Summary of Application : “2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone” can be used to synthesize alpha-Bromoketones from secondary alcohols .

- Methods of Application : The compound can be synthesized using ammonium bromide and Oxone .

- Results or Outcomes : The result of this process is the synthesis of alpha-Bromoketones .

Synthesis of 2-bromo-5-chlorobenzenethiol

- Field : Organic Chemistry

- Summary of Application : “2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone” can be used for synthesis of 2-bromo-5-chlorobenzenethiol by substitution reaction and reduction reaction .

- Methods of Application : The compound can be synthesized by substitution reaction and reduction reaction .

- Results or Outcomes : The result of this process is the synthesis of 2-bromo-5-chlorobenzenethiol .

Synthesis of alpha-Bromoketones from Secondary Alcohols

- Field : Organic Chemistry

- Summary of Application : “2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone” can be used to synthesize alpha-Bromoketones from secondary alcohols .

- Methods of Application : The compound can be synthesized using ammonium bromide and Oxone .

- Results or Outcomes : The result of this process is the synthesis of alpha-Bromoketones .

Synthesis of 2-bromo-5-chlorobenzenethiol

- Field : Organic Chemistry

- Summary of Application : “2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone” can be used for synthesis of 2-bromo-5-chlorobenzenethiol by substitution reaction and reduction reaction .

- Methods of Application : The compound can be synthesized by substitution reaction and reduction reaction .

- Results or Outcomes : The result of this process is the synthesis of 2-bromo-5-chlorobenzenethiol .

Safety And Hazards

特性

IUPAC Name |

2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMDYDGPEROASV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365805 |

Source

|

| Record name | 2-Bromo-1-(5-chloro-2-methoxy-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone | |

CAS RN |

111841-05-5 |

Source

|

| Record name | 2-Bromo-1-(5-chloro-2-methoxy-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

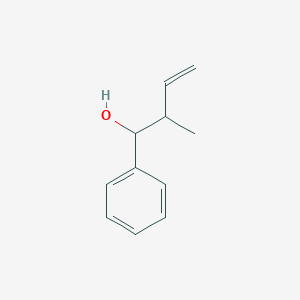

![7-Methoxyfuro[2,3-C]pyridine](/img/structure/B38637.png)